2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,4,6-trimethoxybenzyl)ethanamine
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Overview
Description
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(2,4,6-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(2,4,6-TRIMETHOXYPHENYL)METHYL]AMINE involves several steps. One common method includes the condensation of indole derivatives with substituted benzaldehydes in the presence of catalysts like glacial acetic acid . The reaction conditions typically involve refluxing in ethanol to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Condensation: Schiff bases can be formed by reacting with aldehydes in the presence of acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(2,4,6-TRIMETHOXYPHENYL)METHYL]AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(2,4,6-TRIMETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The compound can also interact with other enzymes and receptors, modulating various biological pathways.
Properties
Molecular Formula |
C22H28N2O4 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(2,4,6-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C22H28N2O4/c1-14-17(18-10-15(25-2)6-7-20(18)24-14)8-9-23-13-19-21(27-4)11-16(26-3)12-22(19)28-5/h6-7,10-12,23-24H,8-9,13H2,1-5H3 |
InChI Key |
ICIRMDMRBBVRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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